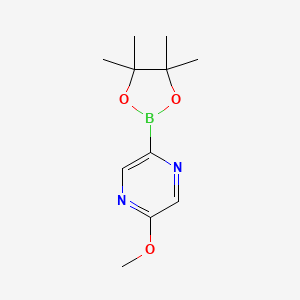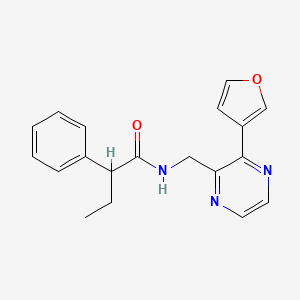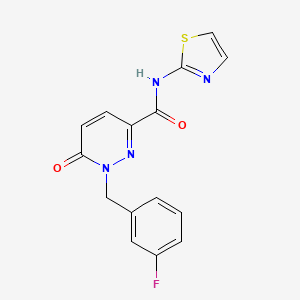![molecular formula C10H18N4O3 B2370586 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 743442-00-4](/img/structure/B2370586.png)
6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione” is a chemical substance with the molecular formula C10H18N4O3 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3O3/c1-13-3-2-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 242.28 . The storage temperature is 28 C .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- The compound has been used for crystal structure analysis, highlighting its potential in understanding molecular interactions and structural properties. For instance, Kirfel, Schwabenländer, and Müller (1997) utilized 6-amino-3-propylpyrimidine-2,4(lH,3H)-dione, a related compound, in their study to determine the crystal structure of a specific derivative, providing insights into its molecular composition and arrangement (Kirfel, Schwabenländer, & Müller, 1997).
Synthesis of Pharmaceutical Compounds
- This compound is integral in synthesizing various pharmaceutical compounds. For example, Osyanin, Osipov, Pavlov, and Klimochkin (2014) discussed the synthesis of chromenopyrimidine derivatives using a similar compound, indicating its utility in creating pharmacologically significant heterocycles (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Antimicrobial and Antifungal Activities
- The compound and its derivatives show potential in antimicrobial and antifungal activities. As highlighted by Abu-Hashem and Youssef (2011), derivatives of 6-amino-2-thiouracil, a structurally related compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities, indicating the compound's relevance in developing new therapeutic agents (Abu-Hashem & Youssef, 2011).
Optical and Nonlinear Optical Applications
- Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al-Sehemi, and Kumar (2020) synthesized pyrimidine-based bis-uracil derivatives, showcasing their potential in optical and nonlinear optical applications. This underscores the compound's significance in areas such as material science and photonic technologies (Mohan et al., 2020).
Anti-Inflammatory Properties
- Research on derivatives of similar compounds has shown significant anti-inflammatory properties. For instance, Lin-lin and Dong (2010) synthesized a derivative of 6-methylpyrimidine-2,4(1H,3H)-dione, demonstrating its potential in anti-inflammatory applications (Shang Lin-lin & C. Dong, 2010).
Novel Antimalarial Agents
- Halladay and Cowden (1990) explored the synthesis of 3-methylpteridine-2,4(3H,8H)-diones using a similar compound for potential antimalarial activity. This research area could be relevant for 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione, suggesting its application in developing new antimalarial drugs (Halladay & Cowden, 1990).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-amino-5-(2-methoxyethylamino)-1-propylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-3-5-14-8(11)7(12-4-6-17-2)9(15)13-10(14)16/h12H,3-6,11H2,1-2H3,(H,13,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKOPJKYVHMAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)NCCOC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(4-chlorophenyl)-5-methyl-2-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370505.png)
![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2370506.png)


![(2E)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2370510.png)


![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/no-structure.png)


![1-(benzo[d]thiazole-2-carbonyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2370523.png)

![ethyl 3-cyano-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2370526.png)